8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone

Vue d'ensemble

Description

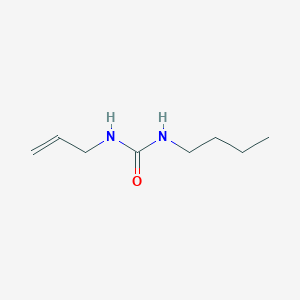

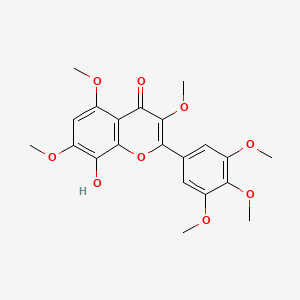

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a flavone compound that has been isolated from Ageratum conyzoides. It is characterized by the presence of a hydroxyl group at the 8th position and methoxy groups at the 3rd, 5th, 7th, 3', 4', and 5' positions of the flavone skeleton. This compound is of interest due to its natural occurrence and potential biological activities .

Synthesis Analysis

The synthesis of related flavone compounds often involves selective O-alkylation and dealkylation processes. For instance, the synthesis of 5,8-dihydroxy-6,7-dimethoxyflavones and 8-hydroxy-5,6,7-trimethoxyflavones has been achieved from 2',5'-dihydroxy-3',4',6'-trimethoxyacetophenone. These methods could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of various methoxy flavones has been accomplished using oxidative demethylation with nitric acid, which could be a relevant technique for synthesizing the hexamethoxy derivative .

Molecular Structure Analysis

The molecular structure of flavones, including this compound, can be elucidated using spectroscopic methods such as 1H NMR and UV spectra. These techniques help in differentiating between isomeric flavones and confirming the position of hydroxyl and methoxy groups on the flavone core .

Chemical Reactions Analysis

Flavones, including the hexamethoxyflavone, can undergo various chemical reactions, particularly those involving the functional groups attached to the flavone core. For example, selective demethylation can be used to remove specific methoxy groups, as demonstrated in the synthesis of other demethoxylated flavones . The reactivity of the hydroxyl and methoxy groups is crucial for the chemical transformations that these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of flavones like this compound are influenced by their functional groups. The presence of multiple methoxy groups can affect the compound's solubility, melting point, and stability. The spectral properties, such as UV absorption maxima and NMR chemical shifts, provide insights into the electronic structure and substitution pattern of the flavone .

Applications De Recherche Scientifique

Anticancer Properties

Hydroxylated polymethoxyflavones (PMFs), including variants similar to 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone, demonstrate significant anticancer properties. Studies have shown that these compounds inhibit the growth of various cancer cells, including colon cancer and leukemia cells. For instance, 5-hydroxy polymethoxyflavones were found to exert strong inhibitory effects on human colon cancer cells, indicating the pivotal role of the hydroxyl group in enhancing their activity (Qiu et al., 2010). Additionally, certain PMFs isolated from orange peel have shown potential as anticancer agents, particularly against triple-negative breast cancer cells (Borah et al., 2017).

Anti-Inflammatory and Antioxidant Effects

PMFs have been associated with significant anti-inflammatory and antioxidant effects. These properties contribute to their potential in treating various inflammatory diseases and in protecting cells from oxidative stress. For example, PMFs isolated from citrus fruits showed inhibitory activity against biofilm formation in Vibrio harveyi, suggesting their potential in antimicrobial applications (Uckoo et al., 2015).

Obesity Management

Specific PMFs, such as 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, have demonstrated effectiveness in suppressing adipogenesis, the process of forming fat cells. This suggests their potential use in managing obesity and related metabolic disorders (Wang et al., 2016).

Antifungal Activity

PMFs also exhibit notable antifungal properties. They have been found to be effective in controlling fungi that cause diseases in crops, indicating their potential in agricultural applications for disease management (Almada-Ruiz et al., 2003).

Propriétés

IUPAC Name |

8-hydroxy-3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-24-11-9-12(25-2)16(22)20-15(11)17(23)21(29-6)18(30-20)10-7-13(26-3)19(28-5)14(8-10)27-4/h7-9,22H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZSHWGQMLXLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide](/img/structure/B3034577.png)

![1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol](/img/structure/B3034583.png)

![2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3034593.png)